molecular formula C15H27N B14273530 1-(3,3,5,5-Tetramethylcyclohex-1-en-1-yl)piperidine CAS No. 127562-51-0

1-(3,3,5,5-Tetramethylcyclohex-1-en-1-yl)piperidine

Katalognummer: B14273530
CAS-Nummer: 127562-51-0
Molekulargewicht: 221.38 g/mol
InChI-Schlüssel: DXNNRFNMFQULSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,3,5,5-Tetramethylcyclohex-1-en-1-yl)piperidine is a chemical compound characterized by a cyclohexene ring substituted with four methyl groups and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3,5,5-Tetramethylcyclohex-1-en-1-yl)piperidine typically involves the reaction of 3,3,5,5-tetramethylcyclohexanone with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,3,5,5-Tetramethylcyclohex-1-en-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1-(3,3,5,5-Tetramethylcyclohex-1-en-1-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,3,5,5-Tetramethylcyclohex-1-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3,5,5-Tetramethylcyclohexanone: A precursor in the synthesis of the target compound.

    Piperidine: The parent compound of the piperidine ring in the target molecule.

    3,5,5-Trimethylcyclohex-3-en-1-one: A structurally related compound with similar chemical properties.

Uniqueness

1-(3,3,5,5-Tetramethylcyclohex-1-en-1-yl)piperidine is unique due to the presence of both a highly substituted cyclohexene ring and a piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

127562-51-0

Molekularformel

C15H27N

Molekulargewicht

221.38 g/mol

IUPAC-Name

1-(3,3,5,5-tetramethylcyclohexen-1-yl)piperidine

InChI

InChI=1S/C15H27N/c1-14(2)10-13(11-15(3,4)12-14)16-8-6-5-7-9-16/h10H,5-9,11-12H2,1-4H3

InChI-Schlüssel

DXNNRFNMFQULSO-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=CC(C1)(C)C)N2CCCCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.